molecular formula C15H21ClN2O2S B2511767 1-(5-chlorothiophene-2-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine CAS No. 2310082-65-4

1-(5-chlorothiophene-2-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine

Cat. No.: B2511767
CAS No.: 2310082-65-4
M. Wt: 328.86
InChI Key: ZXMZWSFXTWAANA-UHFFFAOYSA-N
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Description

1-(5-chlorothiophene-2-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a chlorothiophene carbonyl group and a methoxypyrrolidine group

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science, such as in the development of new polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chlorothiophene-2-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the chlorothiophene carbonyl intermediate: This can be achieved by chlorination of thiophene followed by acylation.

    Synthesis of the methoxypyrrolidine intermediate: This involves the methoxylation of pyrrolidine.

    Coupling reaction: The final step involves coupling the chlorothiophene carbonyl intermediate with the methoxypyrrolidine intermediate in the presence of a base or catalyst.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-chlorothiophene-2-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorothiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(5-chlorothiophene-2-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(5-chlorothiophene-2-carbonyl)piperidine: Lacks the methoxypyrrolidine group.

    4-(3-methoxypyrrolidin-1-yl)piperidine: Lacks the chlorothiophene carbonyl group.

    1-(5-bromothiophene-2-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

1-(5-chlorothiophene-2-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2S/c1-20-12-6-9-18(10-12)11-4-7-17(8-5-11)15(19)13-2-3-14(16)21-13/h2-3,11-12H,4-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMZWSFXTWAANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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